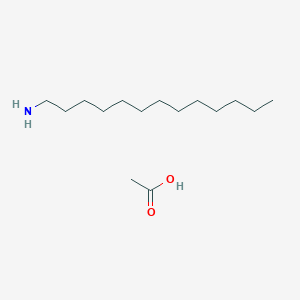
Acetic acid--tridecan-1-amine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–tridecan-1-amine (1/1): is a chemical compound with the molecular formula C15H33NO2 It is formed by the combination of acetic acid and tridecan-1-amine in a 1:1 molar ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Combination: Acetic acid–tridecan-1-amine (1/1) can be synthesized by directly combining acetic acid and tridecan-1-amine under controlled conditions. The reaction typically involves mixing equimolar amounts of acetic acid and tridecan-1-amine and heating the mixture to facilitate the formation of the compound.
Solvent-Free Method: Another method involves the solvent-free reaction of acetic acid and tridecan-1-amine. This method is advantageous as it reduces the use of solvents and minimizes waste production.
Industrial Production Methods:
Batch Process: In industrial settings, the compound can be produced using a batch process where acetic acid and tridecan-1-amine are reacted in large reactors. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Continuous Process: A continuous process can also be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method is efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Acetic acid–tridecan-1-amine (1/1) can undergo substitution reactions where the amine group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and acid chlorides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products. Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reduction of acetic acid–tridecan-1-amine (1/1) can lead to the formation of reduced amine derivatives. Reducing agents like lithium aluminum hydride are often employed.
Common Reagents and Conditions:
Substitution Reactions: Alkyl halides, acid chlorides, and base catalysts.
Oxidation Reactions: Hydrogen peroxide, potassium permanganate, and acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Major Products Formed:
Substitution Reactions: Substituted amine derivatives.
Oxidation Reactions: Oxidized amine products.
Reduction Reactions: Reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Acetic acid–tridecan-1-amine (1/1) can be used as a catalyst in various organic reactions, including esterification and amidation reactions.
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules and polymers.
Biology:
Antimicrobial Agent: The compound exhibits antimicrobial properties and can be used in the development of antimicrobial agents.
Biochemical Research: It is used in biochemical research to study the interactions between amines and other biomolecules.
Medicine:
Drug Development: Acetic acid–tridecan-1-amine (1/1) is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
Surfactants: The compound is used in the production of surfactants and emulsifiers for various industrial applications.
Corrosion Inhibitors: It is also used as a corrosion inhibitor in industrial processes.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: Acetic acid–tridecan-1-amine (1/1) can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Membrane Interaction: The compound can interact with cell membranes, altering their permeability and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Acetic acid–dodecan-1-amine (1/1): Similar in structure but with a shorter alkyl chain.
Acetic acid–tetradecan-1-amine (1/1): Similar in structure but with a longer alkyl chain.
Acetic acid–hexadecan-1-amine (1/1): Similar in structure but with an even longer alkyl chain.
Uniqueness:
Chain Length: The unique chain length of tridecan-1-amine in acetic acid–tridecan-1-amine (1/1) provides specific properties that differ from its shorter and longer chain analogs.
Reactivity: The reactivity of the compound can vary based on the length of the alkyl chain, affecting its applications in different fields.
Eigenschaften
CAS-Nummer |
14806-52-1 |
|---|---|
Molekularformel |
C15H33NO2 |
Molekulargewicht |
259.43 g/mol |
IUPAC-Name |
acetic acid;tridecan-1-amine |
InChI |
InChI=1S/C13H29N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h2-14H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
DTQQJBVQFYQKOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCN.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















